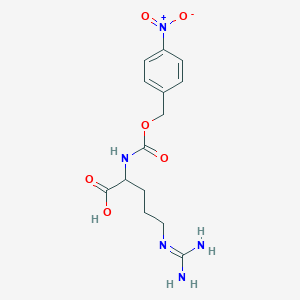

(((4-Nitrobenzyl)oxy)carbonyl)arginine

Description

Evolution and Significance of Protecting Groups in Organic Synthesis

In the intricate field of organic synthesis, a protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific reactive site. wiley.comwikipedia.org This strategy allows for chemical modifications to be carried out selectively at other positions of the molecule, preventing undesired side reactions. organic-chemistry.org The concept is fundamental in multi-step organic synthesis, particularly in the assembly of complex biomolecules like peptides, oligosaccharides, and nucleotides. wikipedia.org

The evolution of protecting groups has been driven by the increasing complexity of synthetic targets. Early methods were often harsh and lacked selectivity. However, as the field advanced, a sophisticated toolkit of protecting groups was developed, enabling chemists to perform complex transformations with high precision. wiley.com A key development in this evolution is the concept of "orthogonality." Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions. organic-chemistry.orgtotal-synthesis.com For example, an acid-labile group can be removed without affecting a base-labile group or a group that is cleaved by hydrogenolysis. This principle is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a peptide chain. wikipedia.org

The significance of protecting groups in organic synthesis is multifaceted. They provide crucial chemoselectivity, enhance the stability of intermediates, and in some cases, can improve solubility or crystallinity. labinsights.nl While their use adds steps to a synthetic sequence (protection and deprotection), they are often indispensable for achieving the desired molecular architecture with high yield and purity. wikipedia.orgtotal-synthesis.com The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers. wiley.comtotal-synthesis.com

Overview of the Academic Research Focus on (((4-Nitrobenzyl)oxy)carbonyl)arginine

In the continuous effort to refine peptide synthesis methodologies, academic research has explored various protecting groups to overcome the challenges associated with specific amino acids. The compound this compound, which utilizes the p-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) group, represents one such area of investigation. This protecting group is an electronically modified version of the classical benzyloxycarbonyl (Z or Cbz) group.

The primary focus of research on the pNZ group in peptide chemistry has been its application as an Nα-amino protecting group that is orthogonal to both acid-labile (like Boc and tert-butyl) and base-labile (Fmoc) protecting groups. luxembourg-bio.com The key feature of the pNZ group is its stability to both acidic and basic conditions used for removing Boc and Fmoc groups, respectively. Instead, it is typically removed under reductive conditions, most commonly using stannous chloride (SnCl₂) in a suitable solvent. luxembourg-bio.com This orthogonality allows for more complex synthetic strategies, such as the on-resin synthesis of cyclic or branched peptides where selective deprotection is required.

Studies have demonstrated the stability of pNZ-protected amino acids to standard deprotection reagents like 20% piperidine (B6355638) in DMF (for Fmoc removal) and strong acids like TFA (for Boc and side-chain removal). luxembourg-bio.com Conversely, other common protecting groups like Boc, Fmoc, and Alloc have shown stability to the SnCl₂ conditions used for pNZ cleavage, confirming the orthogonality of this scheme. luxembourg-bio.com Research has also explored optimizing the cleavage conditions for the pNZ group, examining factors like temperature and solvent systems to ensure efficient and clean removal without damaging the peptide. luxembourg-bio.com While much of the literature focuses on pNZ for Nα-protection, the principles of its cleavage are relevant to its potential use in side-chain protection as well, an area that continues to be of interest in the pursuit of novel and more effective arginine protection strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKFUKMKVGMLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrobenzyl Oxy Carbonyl Arginine and Its Precursors

Preparation of the 4-Nitrobenzyloxycarbonyl (pNZ) Moiety for Amino Acid Protection

The p-nitrobenzyloxycarbonyl (pNZ) group serves as a crucial temporary protecting group for the α-amino function in solid-phase peptide synthesis. ub.edu Its derivatives are typically solids, which are straightforward to synthesize and exhibit excellent performance in solid-phase applications. ub.edu A key advantage of the pNZ group is its orthogonality with other common protecting groups used in peptide chemistry, such as Boc, Fmoc, and Alloc. ub.edu

Synthesis of 4-Nitrobenzyl Chloroformate as a Reagent

Historically, the synthesis of 4-nitrobenzyl chloroformate involved the use of p-nitrophenyl methyl alcohol and the highly toxic gas, phosgene. google.com However, due to the significant safety hazards associated with phosgene, alternative and safer synthetic routes have been developed. google.com

A notable advancement in the synthesis of 4-nitrobenzyl chloroformate involves the reaction of p-nitrophenyl methyl alcohol with diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of an acid-binding agent in an organic solvent. google.com This method is considered easier to handle and safer for industrial-scale production. google.com

Table 1: Synthesis of 4-Nitrobenzyl Chloroformate Using Triphosgene google.com

| Reactants | Acid Binding Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC) |

| p-Nitrophenyl methyl alcohol, bis(trichloromethyl) carbonate | N,N-dimethylaniline | Toluene | -30 to -20 | 20 hours | 97.9 | 99.0 |

| p-Nitrophenyl methyl alcohol, bis(trichloromethyl) carbonate | N,N-dimethylaniline | Toluene | 5 to 10 | 3 hours | 97.1 | 99.0 |

| p-Nitrophenyl methyl alcohol, bis(trichloromethyl) carbonate | N,N-dimethylaniline | Chloroform | - | - | 95.7 | 99.0 |

| p-Nitrophenyl methyl alcohol, bis(trichloromethyl) carbonate | N,N-dimethylaniline | Methylene dichloride | - | - | 95.5 | 99.5 |

Another approach involves reacting 4-nitrophenol (B140041) with bis(trichloromethyl)carbonate in the presence of a basic compound, which also provides a high yield of the desired product. google.com

Advanced Synthetic Routes to pNZ Derivatives for Carbamate Formation

The formation of carbamates is a fundamental reaction for the protection of amino groups. organic-chemistry.orgresearchgate.netmdpi.comnih.govorganic-chemistry.org While 4-nitrobenzyl chloroformate is a common reagent for this purpose, other activated formats have been explored to minimize side reactions, such as the formation of protected dipeptides. ub.edu One effective and cost-efficient alternative is the azide (B81097) method. ub.eduluxembourg-bio.com In this one-pot protocol, 4-nitrobenzyl chloroformate reacts with sodium azide to form 4-nitrobenzyl azide, which then directly reacts with the free amino acid to yield the pNZ-protected amino acid. luxembourg-bio.com

Incorporation of the (((4-Nitrobenzyl)oxy)carbonyl) Group onto Arginine

The guanidino group in the side chain of arginine is strongly basic and requires protection during peptide synthesis to prevent side reactions and improve solubility. nih.govresearchgate.net The pNZ group has been effectively utilized for this purpose. google.com

Nα-Protection Strategies for Arginine with the pNZ Group

The pNZ group is employed as a temporary protecting group for the α-amino function of amino acids in solid-phase peptide synthesis. ub.eduluxembourg-bio.comresearchgate.net The resulting pNZ-amino acid derivatives are solids and demonstrate good solubility in dimethylformamide (DMF), a common solvent in peptide synthesis. luxembourg-bio.com The pNZ group can be removed under practically neutral conditions using reagents like stannous chloride (SnCl2) with a catalytic amount of acid, or through catalytic hydrogenation. ub.eduluxembourg-bio.com This deprotection method involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous collapse to release the free amine. ub.edu The orthogonality of the pNZ group allows for its selective removal without affecting other protecting groups like Boc, Fmoc, and Alloc. ub.edu

Nω-Guanidino Protection Strategies for Arginine with the pNZ Group in Peptide Synthesis

The protection of the guanidino group of arginine is crucial to avoid undesirable side reactions during peptide synthesis. nih.govgoogle.com The p-nitrobenzyloxycarbonyl group provides stable protection for the guanidino radical under the conditions used for peptide condensation and the removal of other protecting groups. google.com The pNZ group is stable to various condensation methods, including the azide, mixed anhydride, activated ester, and dicyclohexylcarbodiimide (B1669883) methods. google.com

The introduction of the pNZ group onto the guanidino function can be achieved by acylating an arginine derivative (with a protected α-amino group) with 4-nitrobenzyl chloroformate in an aqueous alkali solution. google.com The removal of the pNZ group from the guanidino side chain is typically accomplished at the end of the synthesis via catalytic hydrogenation, often using a palladium catalyst. google.com This strategy has been shown to produce arginine-containing polypeptides in good yields. google.com

More recent studies have revisited the use of the nitro group itself as a protecting group for the arginine side chain, which can be removed under mild acidic conditions with SnCl2. nih.gov This method is inspired by the removal conditions developed for the pNZ group. nih.gov

Analytical Characterization Techniques for (((4-Nitrobenzyl)oxy)carbonyl)arginine Building Blocks in Research

The characterization of this compound and its precursors relies on a variety of analytical techniques to confirm their structure and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Application | Findings |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of 4-nitrobenzyl chloroformate and pNZ-protected peptides. google.comluxembourg-bio.com | Used to determine the purity of synthesized 4-nitrobenzyl chloroformate, often found to be above 99%. google.com Also employed to analyze the purity of peptides synthesized using pNZ-protected amino acids. luxembourg-bio.com |

| Thin-Layer Chromatography (TLC) | Monitoring the stability of pNZ-amino acids in the presence of various reagents. ub.edu | Confirmed the stability of pNZ-amino acids when exposed to piperidine-DMF and TFA, demonstrating their orthogonality with Fmoc and Boc protecting groups. ub.edu |

| Electrospray Mass Spectrometry (ESMS) | Molecular weight determination of synthesized peptides. luxembourg-bio.com | Confirms the successful synthesis of the target peptide by matching the calculated and found mass-to-charge ratios. luxembourg-bio.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized compounds. nih.gov | Proton NMR (¹H NMR) is used to confirm the chemical structure of arginine derivatives. nih.gov |

| Melting Point Analysis | Characterization of synthesized compounds. google.com | The melting point of 4-nitrobenzyl chloroformate has been determined to be in the range of 31.0 °C to 32.0 °C. google.com |

Strategic Applications of 4 Nitrobenzyl Oxy Carbonyl Arginine in Peptide Synthesis Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. In SPPS, the growing peptide chain is anchored to an insoluble resin, simplifying the purification process after each coupling and deprotection cycle. The strategic application of pNZ-protected arginine within SPPS frameworks, particularly in complex syntheses, highlights its utility.

A key advantage of the pNZ group is its orthogonality with other widely used protecting groups in peptide chemistry. Orthogonality refers to the ability to selectively remove one type of protecting group under specific conditions without affecting others, allowing for complex synthetic manipulations such as peptide cyclization or branching. The pNZ group is notably stable to the reagents used for removing many common Nα- and side-chain protecting groups.

Research has demonstrated that the pNZ moiety can be integrated into sophisticated orthogonal protection schemes involving up to five different classes of protecting groups, including Fmoc, Boc, Alloc, o-NBS, and Troc. This versatility is crucial for the synthesis of complex peptides where precise, regioselective deprotection is required. The pNZ group's stability under both acidic and basic conditions used to cleave other groups makes it a reliable component in these multi-layered protective strategies.

The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bn approaches. The pNZ protecting group demonstrates excellent compatibility with both, broadening its applicability.

Fmoc/tBu Strategy: This is the most common method used in modern SPPS. It employs the base-labile Fmoc group for temporary Nα-protection, which is typically removed with a solution of 20% piperidine (B6355638) in a solvent like DMF. Side-chain protecting groups, such as tert-butyl (tBu), are acid-labile and are removed at the end of the synthesis along with cleavage from the resin using strong acids like trifluoroacetic acid (TFA). The pNZ group is completely stable to the piperidine solution used for Fmoc removal and the strong acid (TFA) used for final cleavage, ensuring it remains intact until its targeted removal is desired.

Boc/Bn Strategy: This earlier method uses the acid-labile Boc group for Nα-protection, which is cleaved with moderate acids like TFA at each step. Side-chain protection, often benzyl-based (Bn), requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final removal. The pNZ group's stability to the repeated TFA treatments used for Boc removal makes it compatible with this methodology as well.

The chemical stability of the pNZ group under these distinct conditions is summarized in the table below.

| Protecting Group Family | Typical Removal Reagent | pNZ Group Stability |

|---|---|---|

| Fmoc (Fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Stable |

| Boc/tBu (tert-Butyloxycarbonyl/tert-Butyl) | Trifluoroacetic Acid (TFA) | Stable |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Phenylsilane | Stable |

| pNZ (para-Nitrobenzyloxycarbonyl) | SnCl₂ / H⁺ (mild reduction) | Labile |

Role in Solution-Phase Peptide Synthesis

While the application of pNZ-protected amino acids is extensively documented within the context of SPPS, their specific strategic use in solution-phase peptide synthesis is less prevalent in current literature. Solution-phase synthesis, where all reactants are dissolved in a solvent, remains important for large-scale production and the synthesis of very short peptides or fragments. The principles of orthogonality and chemical stability that make pNZ-arginine valuable in SPPS are theoretically transferable to solution-phase strategies. However, detailed research findings focusing solely on the strategic advantages of (((4-Nitrobenzyl)oxy)carbonyl)arginine in solution-based methodologies are not as widely reported.

Mitigation of Undesirable Side Reactions in Arginine-Containing Peptides

The incorporation of arginine into a peptide sequence is often plagued by side reactions that can significantly lower the yield and purity of the final product. The use of a nitro-protecting group on the guanidino function, as in pNZ-arginine, has been shown to effectively mitigate some of the most problematic of these reactions.

One of the most severe side reactions during the coupling of an activated arginine residue is the intramolecular cyclization of the side chain, which results in the formation of a stable δ-lactam. nih.gov This process consumes the activated arginine, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences (des-Arg peptides). nih.gov To compensate, chemists often resort to repetitive couplings, which increases synthesis time and cost. nih.gov

Studies have shown that protecting the arginine side chain with a nitro group significantly suppresses δ-lactam formation compared to other common protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov In a comparative study where protected arginine derivatives were activated with DIC/OxymaPure, the formation of δ-lactam was quantified over time. nih.gov The results clearly demonstrated the superiority of the nitro-protected arginine. nih.gov

| Arginine Derivative | δ-Lactam Formed at 30 min (%) | Coupling Efficiency at 120 min (%) |

|---|---|---|

| Fmoc-Arg(NO₂)OH | ~3% | >99% |

| Fmoc-Arg(Pbf)OH | 12% | >99% |

Data sourced from a study on δ-lactam formation kinetics. nih.gov The lower percentage of δ-lactam for the NO₂ derivative indicates less reagent waste and a more efficient initial coupling. nih.gov

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly during the synthesis of dipeptides. After the removal of the Nα-protecting group from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, cleaving the peptide from the support and forming a cyclic dipeptide (a diketopiperazine). This terminates the peptide chain prematurely.

The use of pNZ as a temporary Nα-protecting group for the second residue in a sequence has been shown to be an effective strategy to minimize DKP formation. By using an Nα-pNZ protected amino acid for the second residue, the standard base-catalyzed Fmoc deprotection step is avoided at this critical stage. The pNZ group is removed under neutral reductive conditions, and the subsequent coupling of the third amino acid can proceed using an in situ neutralization protocol, which keeps the terminal amine protonated and thus less nucleophilic, effectively preventing the intramolecular cyclization that leads to DKP formation. This hybrid Fmoc-pNZ strategy successfully circumvents this problematic side reaction.

Maintenance of Chiral Integrity during Peptide Coupling Reactions

The preservation of stereochemical purity is a cornerstone of peptide synthesis, as the biological activity of peptides is critically dependent on their three-dimensional structure. Epimerization, the change in configuration at a chiral center, is a risk during peptide synthesis, particularly at the α-carbon of the activated amino acid during the coupling step. nih.govresearchgate.net

A crucial and often overlooked consequence of aspartimide formation is the loss of chiral integrity. The succinimide (B58015) ring intermediate is itself chirally labile. The α-proton of the aspartyl residue in the aspartimide is acidic and can be abstracted under basic conditions, leading to racemization. Subsequent non-stereospecific ring-opening by hydrolysis or aminolysis yields a mixture of L- and D-aspartyl peptides, as well as the corresponding β-aspartyl isomers. iris-biotech.de These epimerized byproducts are often difficult or impossible to separate from the desired peptide product due to their similar physicochemical properties. nih.gov

Therefore, the strategic use of this compound contributes to maintaining chiral integrity primarily by being part of a methodology that suppresses the formation of the aspartimide intermediate. By reducing the incidence of aspartimide formation, the pathway leading to racemization of the aspartyl residue is effectively blocked.

The choice of protecting group on the arginine side chain can influence the local chemical environment and stability during synthesis. Electron-withdrawing groups, such as the nitro group present in the (((4-Nitrobenzyl)oxy)carbonyl) moiety, can modulate the reactivity of the amino acid. Studies on the related Arg(NO2) protecting group have shown that the strong electron-withdrawing effect of the nitro group reduces the nucleophilicity of the guanidino group. mdpi.com This minimizes its participation in other side reactions, such as δ-lactam formation, when compared to protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). mdpi.comnih.gov

While δ-lactam formation is a side reaction specific to arginine activation and not directly related to the epimerization of an adjacent residue, the principle demonstrates the impact of the protecting group's electronic nature. By ensuring the arginine residue is stable and less prone to side reactions, the integrity of the entire coupling process is enhanced, contributing indirectly to the chiral purity of the growing peptide chain. The primary mechanism by which chiral integrity is maintained in Asp-Arg sequences, however, remains the prevention of the chirally unstable aspartimide intermediate.

| Arginine Derivative | δ-Lactam Formation after 30 min (%) | Coupling Efficiency after 120 min (%) |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | ~3 | >99 |

| Fmoc-Arg(Pbf)-OH | ~12 | >99 |

| Fmoc-Arg(Boc)₂-OH | ~60 | 28 |

This data illustrates the superior performance of the nitro-protected arginine in preventing a common side reaction, highlighting the stability conferred by this class of protecting groups during synthesis. mdpi.com

Mechanistic and Methodological Studies of 4 Nitrobenzyl Oxy Carbonyl Deprotection

Reductive Cleavage Mechanisms

The cornerstone of Z(4-NO2) deprotection lies in the reduction of the aromatic nitro group to an amino group. This transformation dramatically alters the electronic properties of the benzyl (B1604629) system, converting the electron-withdrawing nitro group into an electron-donating amino group. This electronic shift facilitates a spontaneous 1,6-elimination reaction, leading to the formation of a quinone methide intermediate and the unstable carbamic acid, which readily decarboxylates to release the deprotected amine. thieme-connect.deluxembourg-bio.comresearchgate.net

Catalytic Hydrogenation-Based Deprotection Protocols

Catalytic hydrogenation is a widely employed method for the deprotection of the Z(4-NO2) group. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The reaction proceeds via the reduction of the nitro group to a hydroxylamine, and subsequently to an amine. This p-aminobenzyl derivative then undergoes the aforementioned spontaneous 1,6-elimination to release the deprotected arginine. researchgate.net

While effective, catalytic hydrogenation can present challenges in the context of complex peptide synthesis. The reaction conditions, such as hydrogen pressure, temperature, and reaction time, often need to be carefully optimized. unistra.fr Moreover, issues with catalyst poisoning, particularly by sulfur-containing residues, and the potential for side reactions, such as the reduction of other functional groups, necessitate careful consideration. unistra.fr In solid-phase peptide synthesis (SPPS), the heterogeneous nature of the catalytic system can also pose practical difficulties. thieme-connect.de

Table 1: Comparison of Reductive Deprotection Methods for Z(4-NO2) Group

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, H₂ | Varies (pressure, temp.) | Clean byproducts (toluene, CO₂) | Not ideal for SPPS, potential for side reactions, catalyst poisoning |

| Chemical Reduction | SnCl₂ | Mild acid (e.g., HCl), 50-55 °C | Effective for SPPS, orthogonal to many groups | Requires removal of tin byproducts, can be sequence-dependent |

| Electrochemical | - | Controlled potential | Potentially mild and selective | Limited specific protocols for Z(4-NO2)-Arg, requires specialized equipment |

| Photochemical | UV light (365 nm) | Irradiation | High spatiotemporal control | Potential for side reactions with photosensitive residues (e.g., Trp), requires specific chromophores |

Chemical Reduction with Tin(II) Chloride (SnCl₂) under Mild Acid Conditions

Reduction with tin(II) chloride (SnCl₂) has emerged as a robust and highly effective alternative to catalytic hydrogenation, especially in the realm of solid-phase peptide synthesis (SPPS). thieme-connect.deresearchgate.net This method offers the advantage of proceeding under homogeneous conditions that are more compatible with resin-bound peptides. The deprotection is typically carried out using a solution of SnCl₂ in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), in the presence of a catalytic amount of a mild acid like hydrochloric acid (HCl). thieme-connect.demdpi.comluxembourg-bio.com

The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, leading to its reduction to the corresponding amine. The acidic conditions facilitate this process and ensure that the newly liberated amine is protonated, preventing potential side reactions. luxembourg-bio.comacsgcipr.org The resulting p-aminobenzyloxycarbonyl derivative then undergoes the characteristic 1,6-elimination to release the free amine of the arginine residue. luxembourg-bio.com Studies have shown that a 6 M solution of SnCl₂ is particularly effective for this transformation. luxembourg-bio.com The reaction is often performed at a slightly elevated temperature, around 50-55 °C, to ensure complete and efficient deprotection. mdpi.comluxembourg-bio.com

Exploration of Electrochemical and Photochemical Deprotection Approaches

While reductive cleavage with chemical reagents or catalysts remains the predominant approach, research into alternative deprotection strategies for the Z(4-NO2) group continues. Electrochemical methods offer the potential for clean and controlled deprotection by modulating the applied potential. However, specific protocols for the electrochemical removal of the (((4-Nitrobenzyl)oxy)carbonyl) group from arginine are not yet widely established in the literature. The general principle would involve the cathodic reduction of the nitro group to trigger the 1,6-elimination cascade.

Photochemical deprotection represents another avenue, providing the advantage of high spatiotemporal control through the use of light. mdpi.com Photolabile protecting groups are typically cleaved by irradiation at a specific wavelength, often in the UV range (e.g., 365 nm). thieme-connect.demdpi.com The mechanism for nitrobenzyl-based photolabile groups generally involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to an aci-nitro intermediate that rearranges to release the protected function. thieme-connect.de However, the application of this method to Z(4-NO2)-arginine must consider the potential for photodamage to other photosensitive amino acid residues within the peptide sequence, such as tryptophan. thieme-connect.de

Acid-Catalyzed Deprotection Studies

A significant advantage of the (((4-Nitrobenzyl)oxy)carbonyl) protecting group is its remarkable stability under acidic conditions that are commonly used to remove other protecting groups in peptide synthesis. thieme-connect.de For instance, the Z(4-NO2) group is stable to trifluoroacetic acid (TFA), which is routinely used for the cleavage of tert-butoxycarbonyl (Boc) groups and for the final cleavage of the peptide from the resin in Fmoc-based SPPS. thieme-connect.dewikipedia.org It is also resistant to other acidic reagents such as hydrogen bromide in acetic acid (HBr/AcOH), which is employed for the removal of the parent benzyloxycarbonyl (Z) group. acsgcipr.orgwikipedia.org

This acid stability is a cornerstone of its utility in orthogonal protection schemes, allowing for the selective deprotection of other groups while the Z(4-NO2) group on arginine remains intact. This property is crucial for the synthesis of complex peptides where multiple protecting groups are employed and need to be removed in a specific sequence.

Orthogonality and Selective Deprotection in Multi-Protected Systems

The concept of orthogonality is paramount in modern peptide synthesis, referring to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting one another. The (((4-Nitrobenzyl)oxy)carbonyl) group is a valuable component of such orthogonal strategies due to its unique cleavage conditions.

The Z(4-NO2) group is fully orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. luxembourg-bio.comresearchgate.net It is also orthogonal to the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis. researchgate.netluxembourg-bio.com This orthogonality allows for the strategic protection of different functional groups within a peptide, enabling complex synthetic manipulations such as side-chain modification, cyclization, and the synthesis of branched peptides. For instance, in a peptide containing lysine (B10760008) protected with Boc and arginine protected with Z(4-NO2), the Boc group can be selectively removed with TFA, leaving the Z(4-NO2) group untouched for later deprotection under reductive conditions.

Table 2: Orthogonality of the Z(4-NO2) Protecting Group

| Protecting Group | Typical Deprotection Reagent | Stability of Z(4-NO2) |

| Fmoc | 20% Piperidine (B6355638) in DMF | Stable |

| Boc | Trifluoroacetic Acid (TFA) | Stable |

| Z (Cbz) | HBr/AcOH, Catalytic Hydrogenolysis | Cleaved by Hydrogenolysis |

| Alloc | Pd(PPh₃)₄/Scavenger | Stable |

On-Resin Deprotection Strategies in Solid-Phase Peptide Synthesis

The ability to perform deprotection reactions directly on the solid support is a major advantage in SPPS, as it simplifies purification by allowing for the washing away of excess reagents and byproducts. The chemical reduction of the (((4-Nitrobenzyl)oxy)carbonyl) group with tin(II) chloride is particularly well-suited for on-resin applications. mdpi.comluxembourg-bio.com

The protocol for on-resin deprotection typically involves treating the peptide-resin with a solution of SnCl₂ and a mild acid in a solvent that swells the resin, such as DMF or 2-MeTHF. mdpi.comluxembourg-bio.com The reaction is often carried out at a moderately elevated temperature to drive it to completion. mdpi.com Following the deprotection, the resin can be thoroughly washed to remove the tin salts and other soluble impurities, yielding the deprotected peptide still attached to the solid support, ready for the next coupling step or for final cleavage from the resin. This on-resin strategy avoids the often-problematic workup procedures associated with solution-phase reductions involving metal reagents. mdpi.com

Research on Derivatives and Analogues of 4 Nitrobenzyl Oxy Carbonyl Arginine for Synthetic Applications

Modifications of the Nitrobenzyl Moiety for Tuned Lability and Selectivity

The 4-nitrobenzyl group is a classic example of a photolabile protecting group (PPG), where cleavage is initiated by light, offering a "traceless" deprotection method without chemical reagents. wikipedia.orgthieme-connect.de Research in this area focuses on modifying the nitrobenzyl scaffold to fine-tune its photochemical properties, thereby altering its lability and the selectivity of its cleavage.

Key modifications often target the aromatic chromophore to adjust the wavelength and efficiency of photolysis. wikipedia.org For instance, the introduction of additional electron-withdrawing groups or methoxy (B1213986) groups can shift the absorption maximum and increase the quantum yield of cleavage. While much of the research on PPGs is general, the principles apply directly to their use in protecting amino acids like arginine.

Common Modifications to Nitrobenzyl-Based Protecting Groups:

| Modification | Effect on Properties | Rationale |

| Introduction of a second nitro group (e.g., 2,6-dinitrobenzyl) | Increases reaction yield and quantum efficiency. wikipedia.org | Enhances the photochemical activity of the protecting group, allowing for more efficient cleavage under irradiation. |

| Substitution at the benzylic carbon | Can significantly increase the quantum yield and reaction rate. wikipedia.org | Modifies the stability of the intermediate species formed during the photochemical reaction, accelerating the release of the protected functional group. |

| Alteration of substitution pattern (e.g., 2-nitrobenzyl vs. 4-nitrobenzyl) | Changes the mechanism and efficiency of photocleavage. The 2-nitrobenzyl group is more common for PPGs due to its Norrish Type II reaction mechanism. wikipedia.orgthieme-connect.de | The position of the nitro group relative to the benzylic carbon dictates the pathway of the photochemical rearrangement and subsequent cleavage. |

These modifications allow for the development of a suite of protecting groups with varied labilities, enabling orthogonal deprotection strategies. For example, two different photolabile groups that are cleaved by different wavelengths of light could be used in the same synthesis, allowing for the selective deprotection of specific sites on a complex molecule.

Exploration of Alternative Nitro-Containing Protecting Groups for Arginine

Beyond the nitrobenzylcarbamate framework, researchers have explored other nitro-containing moieties for arginine side-chain protection. The most prominent of these is the simple nitro (NO₂) group itself. nih.govnih.gov Initially introduced early in the history of peptide chemistry, the nitro group has been "revisited" as a highly effective protecting group for the guanidino function in modern solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.netmdpi.com

The strong electron-withdrawing nature of the NO₂ group significantly reduces the basicity of the guanidino moiety, preventing undesirable side reactions. mdpi.com A key advantage of using Arg(NO₂) is the prevention of δ-lactam formation, which is a major side reaction observed with other protecting groups, particularly during the activation step of the arginine residue for coupling. nih.govnih.govresearchgate.net This side reaction leads to the consumption of the activated amino acid, necessitating repeated couplings and increasing the cost of synthesis. researchgate.net

The Arg(NO₂) derivative is stable in solution over long periods. nih.govnih.gov While historically removed by harsh methods like catalytic hydrogenation, recent studies have refined the deprotection conditions. The NO₂ group can be effectively removed using reagents like stannous chloride (SnCl₂) in mild acidic conditions, even while the peptide is still attached to the resin. nih.govnih.govpeptide.com This offers a degree of orthogonality with acid-labile groups used for N-terminal and other side-chain protection.

Comparative Studies with Established Arginine Protecting Groups (e.g., Pbf, Mtr, Tos)

The utility of any new protecting group is best understood through direct comparison with established alternatives. The most common protecting groups for arginine in Fmoc-based SPPS are sulfonyl-based, including Pbf, Pmc, and Mtr, while Tos is predominantly used in Boc-based chemistry. peptide.comug.edu.pl

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently the most widely used group in Fmoc chemistry due to its high acid lability, allowing for removal with standard TFA cocktails. nih.govpeptide.com However, it is expensive and does not fully prevent side reactions like δ-lactam formation. nih.govresearchgate.net

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-stable than Pbf, making its removal from peptides containing multiple arginine residues problematic. peptide.comug.edu.pl

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Even more acid-stable than Pmc, requiring prolonged treatment with strong acid cocktails for removal, which can lead to other side reactions. mdpi.compeptide.compeptide.com

Tos (p-toluenesulfonyl or Tosyl): A robust group used in Boc chemistry, it is stable to TFA but requires very strong acids like anhydrous HF for cleavage. mdpi.compeptide.comcreative-peptides.com Its removal can lead to the modification of sensitive residues like tryptophan. peptide.com

In comparison, nitro-based protecting groups offer a different profile. The Arg(NO₂) derivative, for example, completely prevents δ-lactam formation and is significantly less expensive than Arg(Pbf). nih.govresearchgate.net However, its removal is not based on acidolysis but on reduction, which introduces a different set of chemical considerations into the synthetic strategy. nih.govpeptide.com

Comparative Table of Arginine Protecting Groups:

| Protecting Group | Lability / Cleavage Conditions | Advantages | Disadvantages / Side Reactions |

| Pbf | High acid lability (cleaved by standard TFA cocktails) peptide.com | High lability, well-established in Fmoc chemistry. | Expensive; does not prevent δ-lactam formation; can lead to side products with tryptophan. nih.govresearchgate.netpeptide.com |

| Mtr | Moderate acid lability (requires prolonged TFA treatment with scavengers) mdpi.compeptide.com | Less expensive than Pbf. | Difficult to remove from multi-Arg peptides; harsh conditions can cause side reactions. peptide.compeptide.com |

| Tos | Low acid lability (cleaved by strong acids like HF) peptide.com | Very stable; well-established in Boc chemistry. | Harsh cleavage conditions; can modify tryptophan residues. peptide.com |

| NO₂ | Stable to acid; cleaved by reduction (e.g., SnCl₂, catalytic hydrogenation) nih.govnih.govpeptide.com | Inexpensive; prevents δ-lactam formation; stable in solution. nih.govresearchgate.net | Removal requires specific reductive conditions; can lead to ornithine formation during HF cleavage. peptide.com |

Application of Modified Arginine Building Blocks in Advanced Organic and Synthetic Biology Research

The development of novel arginine building blocks is not merely an academic exercise; it directly enables cutting-edge research in chemical biology, drug discovery, and materials science. By providing tools to create complex biomolecules, these modified amino acids facilitate the study of biological processes and the creation of novel therapeutics.

Synthesis of Glycopeptides: Post-translational modifications (PTMs) are crucial to protein function. Researchers have developed synthetic routes to create arginine building blocks with attached sugar moieties, such as N-acetylglucosamine (GlcNAc). nih.gov The synthesis of a suitably protected glycosylated arginine "cassette" allows for its direct incorporation into solid-phase peptide synthesis, enabling the creation of glycopeptide fragments from proteins like TRADD and FADD to study their roles in cell signaling. nih.gov

Development of Enzyme Inhibitors: Many enzymes, particularly trypsin-like serine proteases, recognize and cleave polypeptide chains at basic residues like arginine. nih.gov Synthetic arginine mimetics, such as the isomers of amidinophenylalanine, are designed to fit into the active sites of these enzymes. The development of asymmetric syntheses for these building blocks allows for their incorporation into peptide-based inhibitors with high specificity and potency, which are valuable as therapeutic targets for diseases involving coagulation and inflammation. nih.gov

Creation of Peptide Prodrugs: The high charge of the arginine side chain can hinder a peptide's ability to cross biological membranes. To address this, researchers have developed arginine building blocks where the guanidinium (B1211019) group is temporarily masked with lipophilic, enzyme-sensitive groups. researchgate.netmdpi.com These modified peptides act as prodrugs, exhibiting increased membrane permeability. Once inside the body, serum esterases cleave the masking groups, releasing the active, charged peptide at its site of action. mdpi.com

Chemical Probes for Biological Study: The ability to selectively modify arginine residues in native peptides allows for the attachment of reporter groups like fluorophores or biotin. nih.gov While often performed on the final peptide, the principles can be extended to using modified building blocks. These chemical probes are invaluable for tracking the distribution of peptide drugs, studying protein-protein interactions, and elucidating the mechanisms of action of toxins and other bioactive molecules. nih.gov

Future Perspectives and Emerging Research Directions

Development of Greener Synthesis and Deprotection Protocols for (((4-Nitrobenzyl)oxy)carbonyl)arginine

A significant research thrust is the development of environmentally benign protocols for both the synthesis and deprotection of pNZ-arginine. Traditional peptide synthesis often relies on hazardous solvents and reagents. The focus on green chemistry aims to replace these with safer, more sustainable alternatives without compromising efficiency.

Recent studies have demonstrated a novel on-resin deprotection method for arginine protected by a similar nitro-based group (NO2), which provides a model for pNZ-arginine. This strategy utilizes stannous chloride (SnCl2) as a reducing agent under mild acidic conditions. nih.govmdpi.com A key innovation is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.com The optimized conditions involve a solution of 2 M SnCl2 with an aqueous HCl acid rectifier in 2-MeTHF at 55°C. nih.gov This approach not only employs a more environmentally friendly solvent but also allows for the removal of the protecting group while the peptide is still attached to the solid support, streamlining the synthesis process. nih.govmdpi.com Further research is aimed at adapting and optimizing such reductive cleavage methods specifically for the pNZ group, potentially exploring alternative, less toxic reducing agents and biodegradable solvents.

| Parameter | Traditional Approach (Illustrative) | Greener Protocol nih.govmdpi.com |

| Deprotection Reagent | Strong acids (e.g., HF) | Stannous chloride (SnCl2) |

| Solvent | DMF, Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Conditions | Harsh, potential for side reactions | Mild acid, 55°C |

| Waste Profile | Generates hazardous solvent waste | Reduced environmental impact |

| Process | Often post-cleavage in solution | On-resin deprotection |

High-Throughput Screening Methodologies for Optimized Protecting Group Performance

Optimizing the performance of any protecting group, including pNZ, requires balancing stability during chain elongation with facile removal at the final stage, all while minimizing side reactions like δ-lactam formation. mdpi.com High-throughput screening (HTS) methodologies are emerging as a powerful tool to accelerate this optimization process.

Instead of traditional, one-at-a-time synthesis and analysis, HTS platforms can be used to evaluate a vast library of protecting group variations or deprotection conditions simultaneously. nih.govacs.org One such approach utilizes bead-based libraries where each bead carries a unique peptide sequence. nih.gov These libraries can be screened using advanced techniques like fiber-optic array scanning technology (FAST), which can analyze millions of compounds per minute. nih.govacs.org For pNZ-arginine, this could involve screening various deprotection cocktails (different reducing agents, acids, scavengers, and solvents) against a library of pNZ-protected peptides. The efficiency of deprotection on each bead could be assessed using a fluorescent reporter that binds to the free guanidinium (B1211019) group, allowing for rapid identification of optimal conditions. researchgate.net This empirical, data-driven approach moves beyond theoretical optimization to provide practical, sequence-specific solutions for enhancing protecting group performance.

Integration of pNZ-Protected Arginine in Automated Synthesis Platforms

The full potential of pNZ-arginine as a valuable orthogonal protecting group will be realized through its seamless integration into automated solid-phase peptide synthesis (SPPS) platforms. beilstein-journals.orgspringernature.com Automated synthesizers offer precision, reproducibility, and the ability to run multiple syntheses concurrently, which is crucial for both research and industrial production. youtube.com

The primary challenge for integration lies in the unique deprotection chemistry of the pNZ group. Standard automated SPPS workflows are typically configured for deprotection cycles using either strong acids (for Boc-based strategies) or bases like piperidine (B6355638) (for Fmoc-based strategies). tec5usa.comcreative-peptides.com Integrating the reductive cleavage required for pNZ-arginine (e.g., using SnCl2) necessitates modifications to these platforms. nih.govmdpi.com This includes adding dedicated reagent reservoirs and fluidic pathways for the reducing agent and associated solvents, as well as incorporating heating modules to perform reactions at elevated temperatures (e.g., 55°C). nih.gov Software protocols must also be developed to control the timing and delivery of these unique reagents. youtube.com Overcoming these technical hurdles will enable the development of fully automated synthesis protocols that leverage the orthogonality of pNZ-arginine, allowing for the production of complex peptides with specific side-chain modifications. beilstein-journals.org

Advanced Spectroscopic Techniques for In-Situ Monitoring of Protection and Deprotection Processes

Real-time monitoring of reaction kinetics is essential for optimizing SPPS protocols, ensuring complete reactions, and minimizing unwanted side products. While High-Performance Liquid Chromatography (HPLC) is the standard for monitoring reaction completion, it is an offline technique that requires cleaving a sample from the resin. thermofisher.compeptide.com Advanced, in-situ spectroscopic techniques offer the promise of monitoring the protection and deprotection steps directly on the solid support in real-time.

For the pNZ group, its strong chromophore (the p-nitrobenzyl moiety) makes it an ideal candidate for monitoring by UV-Vis spectroscopy. Similar to how the release of the fluorenyl group is monitored to track Fmoc deprotection, a spectrometer integrated into the reaction vessel could monitor the disappearance of the pNZ group's characteristic absorbance during the reductive cleavage step. tec5usa.com This would provide immediate feedback on the reaction's progress and endpoint. Other potential techniques include Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, which could track the vibrational modes of the nitro group and the emerging guanidinium group, and Raman spectroscopy, which offers detailed molecular characterization. news-medical.net The implementation of these in-situ monitoring tools would enable dynamic feedback control during automated synthesis, leading to higher purity, increased yield, and more efficient use of reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.